molecular formula C13H18N2 B165636 7-Amino-5-benzyl-5-azaspiro[2.4]heptane CAS No. 129306-07-6

7-Amino-5-benzyl-5-azaspiro[2.4]heptane

Cat. No. B165636
CAS RN: 129306-07-6
M. Wt: 202.3 g/mol
InChI Key: PGEGEJNTABPWJH-UHFFFAOYSA-N
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Description

7-Amino-5-benzyl-5-azaspiro[2.4]heptane is a chemical compound with a spirocyclic structure .


Synthesis Analysis

The synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane has been reported via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates .


Molecular Structure Analysis

The molecular formula of 7-Amino-5-benzyl-5-azaspiro[2.4]heptane is C13H18N2 .


Physical And Chemical Properties Analysis

The physical properties of 7-Amino-5-benzyl-5-azaspiro[2.4]heptane include a predicted boiling point of 305.0±35.0 °C and a predicted density of 1.13±0.1 g/cm3 .

Safety And Hazards

As with any chemical, handling 7-Amino-5-benzyl-5-azaspiro[2.4]heptane requires appropriate safety measures. It’s advised to use this compound for R&D purposes only .

properties

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEGEJNTABPWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Synthesis routes and methods I

Procedure details

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COCCO[Al+]OCCOC
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Synthesis routes and methods II

Procedure details

To a solution of (7Z)-5-(phenylmethyl)-5-azaspiro[2.4]heptane-4,7-dione 7-(O-methyloxime) (assumed 3.1553 g, 12.92 mmol) in THF (130 mL) was added lithium aluminum hydride (1.58 g, 41.63 mmol). The mixture was heated at 65° C. and stirred for 3 h. The mixture was then cooled to 0° C., and Na2SO4.10H2O was added. The mixture was stirred overnight, and then 1 N aq. NaOH (6 mL) was added. The mixture was vigorously stirred for 30 min, and then extracted with DCM (3×50 mL). The combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide racemic crude 5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine (2.5355 g, 97% for 2 steps) as a light yellow oil. LCMS: (M+H)+: 203.1.
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3.1553 g
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1.58 g
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130 mL
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Na2SO4.10H2O
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0 (± 1) mol
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6 mL
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Synthesis routes and methods III

Procedure details

In 80 ml of dry tetrahydrofuran was dissolved 490 mg of compound 5 followed by addition of 500 mg of lithium aluminum hydride and the mixture was refluxed for 8 hours. Then, at room temperature, 0.5 ml of water, 0.5 ml of 15% aqueous sodium hydroxide and 1.5 ml of water were added thereto in the order mentioned and the insolubles were filtered off. The filtrate was concentrated under reduced pressure to give 7-amino-5-benzyl-5-azaspiro[2.4]heptane (compound 6). This product was dissolved as it was, i.e., without purification, in 20 ml of ethanol and after addition of 10% palladium-on-carbon, catalytic hydrogenation was carried out at 4.5 kg/cm2 and 50° C. After 6 hours of reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure at a temperature not higher than room temperature. The above procedure gave title compound 7 as a crude product. This compound 7 was used, without purification, in various reactions.
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500 mg
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0.5 mL
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0.5 mL
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1.5 mL
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490 mg
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80 mL
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